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Introduction

Ceramides are essential lipid molecules that constitute a major component of the stratum
corneum, the outermost layer of the epidermis.[1] They play a critical role in establishing and
maintaining the skin's barrier function, which is crucial for preventing excessive transepidermal
water loss (TEWL) and protecting the body from external environmental insults.[1][2] A
deficiency in ceramides, or alterations in their composition, is strongly associated with various
skin diseases characterized by a compromised skin barrier, such as atopic dermatitis and
psoriasis.[1][2]

Three-dimensional (3D) human skin equivalents (HSEs) have emerged as powerful in vitro
tools that closely mimic the structure and function of native human skin.[3] These models,
which typically consist of a stratified, differentiated epidermis cultured on a dermal equivalent,
provide a relevant platform for studying skin biology, disease pathogenesis, and for the efficacy
and safety testing of topical formulations.[3][4] By manipulating the ceramide content within
these models, researchers can create a robust and tunable system to investigate the specific
role of ceramides in skin barrier function and to screen for therapeutic agents aimed at
restoring ceramide levels.

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b065678?utm_src=pdf-interest
https://www.creative-proteomics.com/resource/ceramide-and-its-role-in-skin-diseases.htm
https://www.creative-proteomics.com/resource/ceramide-and-its-role-in-skin-diseases.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC8468445/
https://www.creative-proteomics.com/resource/ceramide-and-its-role-in-skin-diseases.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC8468445/
https://pubmed.ncbi.nlm.nih.gov/32314207/
https://pubmed.ncbi.nlm.nih.gov/32314207/
https://pubmed.ncbi.nlm.nih.gov/40524817/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

This document provides detailed protocols for developing 3D human skin equivalents with a
genetically induced ceramide deficiency, and for the subsequent analysis of the model. The
primary method described involves the knockdown of Ceramide Synthase 3 (CERS3), an
enzyme essential for the synthesis of ultra-long-chain ceramides that are vital for a functional
skin barrier.[5][6]

Key Experimental Workflows

The overall process for creating and analyzing a ceramide-deficient 3D skin model involves
several key stages, from cell culture to detailed molecular analysis.

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://academic.oup.com/hmg/article/21/3/586/610824
https://pubmed.ncbi.nlm.nih.gov/22038835/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Experimental Workflow for Ceramide-Deficient 3D Skin Models
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Caption: Workflow for generating and analyzing ceramide-deficient 3D skin models.
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Signaling Pathway: Ceramide Biosynthesis

Ceramides are synthesized in the skin through several pathways, with the de novo synthesis
pathway being critical for establishing the epidermal barrier. This pathway involves a series of
enzymatic steps, culminating in the formation of various ceramide species. The enzyme
Ceramide Synthase 3 (CERS3) is particularly important for producing the ultra-long-chain
ceramides necessary for proper skin barrier function.[5][6]

Simplified de novo Ceramide Synthesis Pathway

Key Enzymes

SPT: Serine palmitoyltransferase
KSR: 3-ketosphinganine reductase
CerS: Ceramide synthase
DEGS1: Dihydroceramide desaturase 1

Serine + Palmitoyl-CoA

3-ketosphinganine

Sphinganine Acyl-CoA
(Dihydrosphingosine) (e.g., Ultra-long-chain)

CerS3is crucial for
incorporating ultra-long-chain
fatty acids (=C26)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://academic.oup.com/hmg/article/21/3/586/610824
https://pubmed.ncbi.nlm.nih.gov/22038835/
https://www.benchchem.com/product/b065678?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Caption: Simplified overview of the de novo ceramide synthesis pathway in the epidermis.

Experimental Protocols
Protocol 1: Generation of 3D Human Skin Equivalents

This protocol describes the generation of a full-thickness skin equivalent using primary human

keratinocytes and fibroblasts.[7][8]

Materials:

Primary Human Epidermal Keratinocytes (PHEK)
Primary Human Dermal Fibroblasts (PHDF)
Keratinocyte growth medium([8]

Fibroblast growth medium([8]

Rat tail collagen type |

12-well cell culture inserts (0.4 um pore size)

Skin differentiation medium[7]

Procedure:

Dermal Equivalent Preparation: a. Culture PHDFs in fibroblast growth medium. b. Prepare a
collagen gel mixture containing PHDFs. c. Pipette the collagen/fibroblast mixture into 12-well
inserts and allow to polymerize at 37°C.

Keratinocyte Seeding: a. Culture PHEKS in keratinocyte growth medium. b. Once the dermal
equivalents are solidified, seed PHEKSs onto the surface of the gel.[7] c. Culture the cells
submerged in keratinocyte media for 3 days to allow for the formation of a confluent
monolayer.[7]

Air-Liquid Interface (ALI) Culture: a. Lift the inserts to the air-liquid interface by lowering the
medium level so that the keratinocytes are exposed to air while the dermal equivalent
remains in contact with the medium.[7] b. Switch to skin differentiation medium. c. Culture for
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an additional 10-14 days, changing the medium every other day. This process induces
keratinocyte stratification and differentiation, forming a multi-layered epidermis.[7]

Protocol 2: Inducible Knockdown of CERS3

This protocol uses a doxycycline-inducible lentiviral ShRNA system to specifically knockdown
CERS3 expression in the keratinocytes used to generate the HSEs.[9][10][11]

Materials:
e PHEKS

» Lentiviral particles containing a doxycycline-inducible shRNA targeting CERS3 (and a non-
targeting control ShRNA).

e Transduction medium
e Puromycin

o Doxycycline
Procedure:

» Lentiviral Transduction: a. Transduce PHEKSs with the lentiviral particles at a low multiplicity
of infection (MOI) of ~0.3 to ensure a single integration event per cell.[9]

o Selection of Transduced Cells: a. After transduction, select for cells that have successfully
integrated the virus by adding puromycin to the culture medium. The concentration and
duration of selection should be optimized for the specific cell line.[9]

o Generation of HSEs with Engineered Keratinocytes: a. Use the puromycin-selected,
transduced PHEKS to generate HSEs as described in Protocol 1.

e Induction of CERS3 Knockdown: a. Once the HSEs are established at the air-liquid interface
(e.g., after 7 days of ALI culture), add doxycycline to the culture medium to induce the
expression of the CERS3-targeting shRNA. b. Maintain the HSEs in doxycycline-containing
medium for the remainder of the culture period to sustain the knockdown. A non-targeting
control shRNA treated with doxycycline should be used as a control.
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Protocol 3: Analysis of the Ceramide-Deficient HSEs

A. Histology and Immunofluorescence

Procedure:

e Fix the HSEs in 4% paraformaldehyde, embed in paraffin, and section.[3]

e For general morphology, perform Hematoxylin and Eosin (H&E) staining.[12]
e For immunofluorescence, perform antigen retrieval on the sections.

 Incubate with primary antibodies against markers of epidermal differentiation (e.g., Keratin 1,
Keratin 14, Loricrin, Filaggrin) and CERS3.[8]

e Wash and incubate with fluorescently labeled secondary antibodies and a nuclear
counterstain like DAPL.[8]

e Image the stained sections using a confocal or fluorescence microscope.
B. Barrier Function Assessment (TEWL)
Procedure:

o TEWL is a measure of the quantity of water that passes from inside the body through the
epidermal layer to the surrounding atmosphere via diffusion and evaporation processes.[13]

o Measure TEWL directly on the surface of the HSEs using a TEWL probe (e.g., an open-
chamber device).[13]

» Allow the HSEs to equilibrate to room temperature and humidity for at least 30 minutes
before measurement.[14]

» Place the probe gently on the surface of the stratum corneum and record the reading once it
stabilizes.[14]

e Multiple measurements should be taken for each HSE.[14]

C. Lipid Extraction and Analysis
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Procedure:

» Lipid Extraction: a. Separate the epidermis from the dermal equivalent. b. Extract total lipids
from the epidermis using a solvent mixture, such as a chloroform/methanol solution.[15][16]
c. Sonicate and incubate the samples to ensure complete extraction.[15] d. Separate the
organic and agueous phases by centrifugation.[15] e. Collect the lower organic phase
containing the lipids and dry it under nitrogen gas.[16]

o LC/MS Analysis: a. Reconstitute the dried lipid extracts in an appropriate solvent for analysis.
[17] b. Analyze the ceramide profile using liquid chromatography-tandem mass spectrometry
(LC/MS/MS).[10] This technique allows for the separation and quantification of different
ceramide classes and individual ceramide species based on their mass-to-charge ratio.[18]

Data Presentation

The following tables summarize the expected quantitative outcomes from the analysis of
ceramide-deficient HSEs compared to control models.

Table 1: Effect of CERS3 Knockdown on Ceramide Composition in HSEs
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CERS3
. Control HSE
Ceramide Knockdown Fold Change
(Molar p-value
Class HSE (Molar (log2)

Fraction %) Fraction %)

Significantly

Cer[NH] ~15% <-1 <0.05
Reduced
Significantly

Cer[NDS] ~10% <-1 <0.05
Reduced
Significantly

Cer[NP] ~5% <-1 <0.05
Reduced
Significantly

Cer[EOS] ~1-2% <-1 <0.05
Reduced
No Significant

Cer[AS] ~20% ~0 >0.05
Change
No Significant

Cer[NS] ~30% ~0 > 0.05
Change

No Significant

Cer[AP] ~5% ~0 > 0.05
Change
No Significant

Cer[ADS] ~5% ~0 >0.05
Change
No Significant

Cer[AH] ~5% ~0 >0.05

Change

Data is representative based on findings from a study using an inducible CERS3 knockdown
model.[10][19] The molar fraction percentages in the control HSE are approximations based on
comparisons to human skin.[19]

Table 2: Functional Consequences of Ceramide Deficiency in HSEs
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CERS3 Knockdown
Parameter Control HSE e Expected Outcome

Significantly increased

Transepidermal Water ) TEWL indicates a
Low High ) )
Loss (TEWL) (g/m2/h) compromised skin
barrier.[20]

CERS3 knockdown

primarily affects lipid

Epidermal - )
o Normal Normal composition without

Stratification ) )
altering epidermal
structure.[4][10]

Terminal Expression of key

Differentiation differentiation proteins

o Present Present )

Markers (e.qg., Loricrin, is expected to be

Filaggrin) unchanged.[4][10]
CERSS is exclusively

Ultra-long-chain Absent/Severely required for the

_ Present .

Ceramides (=C26) Reduced synthesis of these

ceramides.[5][6]
Conclusion

The use of 3D human skin equivalents with an inducible knockdown of CERS3 provides a
highly relevant and controllable in vitro model of ceramide deficiency.[10] This system allows
for detailed investigation into the structural and functional consequences of impaired ceramide
synthesis on the skin barrier. The protocols and analytical methods described herein offer a
comprehensive framework for researchers and drug development professionals to study the
pathogenesis of ceramide-related skin disorders and to evaluate the efficacy of novel
therapeutic strategies aimed at restoring skin barrier integrity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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 To cite this document: BenchChem. [Application Notes and Protocols: Modeling Ceramide
Deficiency in 3D Human Skin Equivalents]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b065678#using-3d-human-skin-equivalents-to-model-
ceramide-deficiency]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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